molecular formula C17H18OS B423382 3-(4-Tert-butylphenyl)-1-(2-thienyl)-2-propen-1-one CAS No. 494762-10-6

3-(4-Tert-butylphenyl)-1-(2-thienyl)-2-propen-1-one

Cat. No.: B423382
CAS No.: 494762-10-6
M. Wt: 270.4g/mol
InChI Key: UHIPSWLJLJZTQU-DHZHZOJOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Tert-butylphenyl)-1-(2-thienyl)-2-propen-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities and applications in various fields such as medicinal chemistry and material science.

Scientific Research Applications

3-(4-Tert-butylphenyl)-1-(2-thienyl)-2-propen-1-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential anti-inflammatory, anticancer, and antimicrobial properties.

    Material Science: It is used in the development of organic semiconductors and light-emitting materials.

    Biological Studies: The compound is investigated for its interactions with biological macromolecules and its effects on cellular processes.

    Industrial Applications: It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Tert-butylphenyl)-1-(2-thienyl)-2-propen-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-tert-butylbenzaldehyde and 2-acetylthiophene in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the condensation process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to improve yield and efficiency. The use of catalysts and advanced purification techniques like recrystallization and chromatography can also enhance the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Tert-butylphenyl)-1-(2-thienyl)-2-propen-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol group, forming 3-(4-tert-butylphenyl)-1-(2-thienyl)-2-propen-1-ol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve specific substitutions.

Major Products Formed

    Oxidation: Epoxides and other oxidized derivatives.

    Reduction: 3-(4-tert-butylphenyl)-1-(2-thienyl)-2-propen-1-ol.

    Substitution: Various substituted chalcones with different functional groups on the aromatic rings.

Mechanism of Action

The mechanism of action of 3-(4-Tert-butylphenyl)-1-(2-thienyl)-2-propen-1-one involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, the compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Tert-butylphenyl)-1-(2-thienyl)-2-propen-1-ol: A reduced form of the compound with an alcohol group.

    4-Tert-butylphenyl-(2-thienyl)methanol: A related compound with a different substitution pattern.

    2-(4-tert-butylphenyl)-N’-[(5-ethyl-2-thienyl)methylene]-4-quinolinecarbohydrazide: A structurally similar compound with additional functional groups.

Uniqueness

3-(4-Tert-butylphenyl)-1-(2-thienyl)-2-propen-1-one is unique due to its specific combination of aromatic rings and the presence of both tert-butyl and thienyl groups

Properties

IUPAC Name

(E)-3-(4-tert-butylphenyl)-1-thiophen-2-ylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18OS/c1-17(2,3)14-9-6-13(7-10-14)8-11-15(18)16-5-4-12-19-16/h4-12H,1-3H3/b11-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHIPSWLJLJZTQU-DHZHZOJOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C=CC(=O)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)/C=C/C(=O)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.